molecular formula C9H9ClO5S B3040147 Methyl 4-(chlorosulfonyl)-3-methoxybenzoate CAS No. 162141-56-2

Methyl 4-(chlorosulfonyl)-3-methoxybenzoate

Cat. No. B3040147
CAS RN: 162141-56-2
M. Wt: 264.68 g/mol
InChI Key: PUJYXVAATTZGRU-UHFFFAOYSA-N
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Description

“Methyl 4-(chlorosulfonyl)-3-methoxybenzoate” is a chemical compound with the molecular formula C8H7ClO4S . It is a solid substance . The compound is also known by other names such as “4-Chlorosulfonyl-benzoic acid methyl ester” and "Methyl 4-chlorosulfonyl benzoate" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group (-OCH3), a chlorosulfonyl group (-SO2Cl), and a carboxylate ester group (-COOCH3) . The exact 3D structure is not available in the search results.

Scientific Research Applications

Derivatives and Antimicrobial Activity

Methyl 4-(chlorosulfonyl)-3-methoxybenzoate is a chemical that has been studied in various contexts. One derivative, methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, was isolated from a marine endophytic fungus. This compound, along with others, showed moderate antitumor and antimicrobial activities, demonstrating its potential in medical and pharmaceutical applications (Xia et al., 2011).

Thermochemical Properties

The thermochemical properties of related compounds, such as methyl 2- and 4-methoxybenzoates, have been studied. These properties include combustion and vaporization enthalpies, which are important for understanding the chemical's behavior under different conditions (Flores et al., 2019).

Enzyme Interactions

Research on a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida has been conducted. This system, which interacts with various substrates including this compound, plays a role in biochemical processes and has potential applications in biotechnology (Bernhardt et al., 1973).

Photostabilizer and Quantum Yield

The compound has been studied in the context of photostabilization. Methyl 2-methoxybenzoate, a related compound, was found to be a generator and quencher of singlet molecular oxygen, an important factor in the degradation of photoprotected materials (Soltermann et al., 1995).

Synthetic Applications

The synthesis and structural analysis of related compounds, such as methyl 4-bromo-2-methoxybenzoate, have been explored. Such studies are crucial for the development of new materials and pharmaceuticals (Chen Bing-he, 2008).

Safety and Hazards

“Methyl 4-(chlorosulfonyl)-3-methoxybenzoate” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

properties

IUPAC Name

methyl 4-chlorosulfonyl-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJYXVAATTZGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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